molecular formula C9H10O2 B195668 Ethyl benzoate CAS No. 93-89-0

Ethyl benzoate

Cat. No. B195668
CAS RN: 93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl benzoate can be synthesized in the laboratory through the acidic esterification of benzoic acid with ethanol, using sulfuric acid as a catalyst . A detailed microscale preparation of ethyl benzoate involves warming ethanol and benzoic acid in a plastic pipette, before warming the mixture in a water bath .


Molecular Structure Analysis

The molecular structure of ethyl benzoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of ethyl benzoate via esterification of benzoic acid with ethanol in a reactive distillation is challenging due to complex thermodynamic behavior of the chemical reaction . The difficulty of keeping the reactants together in the reaction zone causes a significant decrease in the conversion of benzoic acid in a conventional reactive distillation column .


Physical And Chemical Properties Analysis

Ethyl benzoate has a molecular weight of 150.17 g/mol . It has a melting point of -34 °C and a boiling point of 212 °C . The density of ethyl benzoate is 1.045 g/mL at 25 °C . It is insoluble in water but miscible with organic solvents .

Scientific Research Applications

Pharmacology Flavoring Agent

Ethyl benzoate is widely used in pharmacology as a flavoring agent. It helps mask the taste of various medications, making them more palatable for consumers. This application is crucial in ensuring medication adherence, especially in pediatric and geriatric populations who may be sensitive to unpleasant tastes .

Solvent for Cellulose and Synthetic Resins

In the manufacturing industry, ethyl benzoate serves as a solvent for cellulose, which is essential in producing films, fibers, and plastics. It is also used as a plasticizer for synthetic resins, enhancing their flexibility and durability .

Heat Resistant Lubricants

Due to its thermal stability, ethyl benzoate is utilized as a heat-resistant lubricant. This property is particularly valuable in high-temperature industrial processes where standard lubricants would degrade .

Flavoring Agent in Food Industry

Ethyl benzoate is also employed as a flavoring agent in the food industry. It imparts a sweet, floral aroma to various food products, contributing to their sensory appeal .

Cosmetics Foot Powders and Sprays

In the cosmetics industry, ethyl benzoate finds its use in personal care products such as foot powders and sprays. Its pleasant scent and antimicrobial properties help maintain foot hygiene .

Environmental-Friendly Dyeing Carrier for Polyester Fiber

Research has shown that ethyl benzoate can act as an environmentally-friendly dyeing carrier for polyester fiber. This application is significant in the textile industry, aiming for more sustainable production methods .

Safety And Hazards

Ethyl benzoate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

ethyl benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQAGJQAFMTAQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID3038696
Record name Ethyl benzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour
Record name Benzoic acid, ethyl ester
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Boiling Point

75.50 °C. @ 760.00 mm Hg
Record name Ethyl benzoate
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Solubility

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoate
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Density

1.043-1.050
Record name Ethyl benzoate
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Vapor Pressure

0.26 [mmHg]
Record name Ethyl benzoate
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Product Name

Ethyl benzoate

CAS RN

93-89-0
Record name Ethyl benzoate
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Melting Point

-34 °C
Record name Ethyl benzoate
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Synthesis routes and methods I

Procedure details

(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester (12.0 g, 32.2 mmol) (see Preparation 7), 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were stirred in dioxan (180 ml) at 70° C. under an atmosphere of nitrogen for 18 hours. Starting material remained, so a further aliquot of 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were added along with dioxan (420 ml) and N,N-dimethylformamide (40 ml) and the reaction stirred at 70° C. for a further 22 hours. The solvent was then removed under reduced pressure, the residue partitioned between ethyl acetate (200 ml) and water (200 ml), and the organic layer separated. The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml), the solvent removed in vacuo and the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate:hexane to give 3-{3-[4-tert-butoxycarbonylamino-methyl)-benzylcarbamoyl]-pyridin-2-yloxy}-benzoic acid ethyl ester (7.42 mg) as an off-white foam.
Name
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask were added 6.1 g of benzoic acid and 40 ml of anhydrous ethanol, to which 2 ml of concentrated sulfuric acid was added slowly and dropwise with stirring, and the mixture was heated under reflux for 6 hours, and then cooled to room temperature. The solvent was distilled under reduced pressure, and the residue was diluted with 30 ml of ethyl acetate and 25 ml of water. The aqueous layer was extracted with ethyl acetate (30 ml×2) and the organic layers were combined, washed with saturated sodium bicarbonate solution to neutral and then with saturated NaCl, dried with anhydrous magnesium sulfate, and filtrated. The solvent was distilled under reduced pressure to give ethyl benzoate.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To ethanol (15 mL) was added 4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester (0.50 g, 0.80 mmol), cyanamide (0.60 g, 14 mmol), and 6 M hydrochloric acid (0.7 mL). After refluxing for 19 hours, cyanamide (0.60 g, 14 mmol) and 6 M hydrochloric acid (0.7 mL) was added and refluxing was continued for 4 hours. The reaction mixture was concentrated in vacuo and purified by HPLC to give 4-[[2-[3-(guanidino)phenoxy)-6-(5-cyano-2-benzyloxyphenoxy)-3,5-difluoro-pyridin-4-yl)oxy]-3-methoxy]benzoic acid, ethyl ester.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of benzoic acid (1.22 g) and triethylamine (2.8 ml) in dry tetrahydrofuran (20 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (1.85 g) is added at room temperature while stirring, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is admixed with water and extracted with ethyl acetate. The extract is washed with water, an aqueous solution of sodium hydrogencarbonate, 1 N hydrochloric acid and water in order, dried and concentrated to give ethyl benzoate (1.3 g) as an oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl benzoate
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the significance of ethyl benzoate in the aroma profile of fruits?

A1: Ethyl benzoate contributes significantly to the characteristic aroma of various fruits like feijoa [], starfruit [], and 'Kinnow' mandarin []. Its presence, alongside other volatile compounds, shapes the unique scent profile of these fruits. Interestingly, ethyl benzoate concentrations can vary based on cultivar and growing conditions, influencing the overall aroma quality. For instance, the B17 starfruit cultivar exhibits a superior aroma due to a higher content of ethyl benzoate and other fruity, flowery, and woody odorants compared to other cultivars [].

Q2: How is ethyl benzoate synthesized in plants like lilies?

A2: Research on the scented Lilium oriental hybrid ‘Siberia’ identified a novel BAHD acyltransferase gene, LoAAT1, responsible for ethyl benzoate biosynthesis []. This enzyme catalyzes the formation of ethyl benzoate, likely through the esterification of benzoic acid with ethanol. Intriguingly, LoAAT1 also exhibits activity towards methyl benzoate formation, suggesting a potential dual role in benzoate ester biosynthesis within this lily species.

Q3: What is the molecular structure and spectroscopic data of ethyl benzoate?

A3: Ethyl benzoate is an ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol []. Its structure comprises a benzene ring attached to a carboxyl group, which is further linked to an ethyl group. Spectroscopic studies, including Raman spectroscopy [, ], provide detailed insights into its vibrational modes and molecular characteristics.

Q4: Can ethyl benzoate be synthesized catalytically, and what catalysts are effective?

A4: Yes, ethyl benzoate can be efficiently synthesized via the esterification of benzoic acid with ethanol using various catalysts. Some notable catalysts include:

  • Ternary Ceramics: Ti3AlC2 and Ti2AlC demonstrate catalytic activity, with Ti3AlC2 favoring higher temperatures and Ti2AlC exhibiting better performance at lower temperatures [, ].
  • Amberlyst 39: This acidic cation-exchange resin effectively catalyzes both the synthesis and hydrolysis of ethyl benzoate in a fixed-bed reactor setup [].
  • Sulfamic acid: This readily available acid has been successfully employed as a catalyst, achieving a high yield of ethyl benzoate under optimized conditions [].
  • Chitosan Sulfate: This bio-based catalyst offers an environmentally friendly route for ethyl benzoate synthesis, showcasing excellent catalytic activity and reusability [].
  • Silica-supported p-toluene sulfonic acid: This heterogeneous catalyst enables the efficient synthesis of ethyl benzoate with high yield and purity [].
  • Copper p-toluene sulfonate: This catalyst offers a green and efficient method for ethyl benzoate synthesis, characterized by easy operation and high yield [].

Q5: What factors influence the catalytic synthesis of ethyl benzoate?

A5: Several parameters impact the efficiency of ethyl benzoate synthesis, including:

  • Molar Ratio of Reactants: The ratio of ethanol to benzoic acid influences the equilibrium conversion, with higher ethanol ratios generally favoring esterification [].
  • Temperature: Reaction temperature significantly affects the catalytic activity and selectivity. Different catalysts exhibit optimal performance at specific temperature ranges [, , ].

Q6: How does ethyl benzoate behave in different solvent systems and what influences its stability?

A6: Studies on benzoyl peroxide stability in topical formulations reveal that incorporating ethyl benzoate, particularly alongside C12-15 alkyl benzoate, significantly enhances the peroxide's stability []. This enhanced stability is observed in various solvent systems, with ternary mixtures demonstrating the highest stability compared to binary or single solvent systems. This finding highlights the potential of aromatic esters like ethyl benzoate in stabilizing pharmaceutical formulations.

Q7: What are the applications of ethyl benzoate beyond its use as a flavoring agent?

A7: While widely recognized for its aroma, ethyl benzoate finds application in various fields:

    Q8: How do temperature and pressure influence the physical properties of ethyl benzoate?

    A8: Research focusing on the thermodynamic properties of ethyl benzoate provides insights into its behavior under various conditions []. Measurements of vapor pressure, liquid-phase density, and heat capacity across different temperatures contribute to a better understanding of its physical characteristics and phase transitions, which are crucial for industrial applications.

    Q9: What is the significance of studying the excess molar enthalpies of ethyl benzoate mixtures?

    A9: Investigating the excess molar enthalpies of ethyl benzoate mixtures with compounds like o-xylene, m-xylene, p-xylene, ethylbenzene, and diethyl succinate offers valuable insights into the intermolecular interactions between the components [, ]. Understanding these interactions is crucial for predicting the behavior of these mixtures in various applications, including separation processes and formulation development.

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